molecular formula C3H7NaO4S B3154185 Sodium 2-Methoxyethanesulfonate CAS No. 77281-03-9

Sodium 2-Methoxyethanesulfonate

Cat. No.: B3154185
CAS No.: 77281-03-9
M. Wt: 162.14
InChI Key: NTNBAJGJIIVGGF-UHFFFAOYSA-M
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Description

Sodium 2-Methoxyethanesulfonate is an organosulfur compound with the chemical formula C3H7O4SNa. It is a white to yellow solid that is highly soluble in water. This compound is commonly used in organic synthesis, particularly as a leaving group in sulfonate esters and sulfonyl chlorides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-Methoxyethanesulfonate is typically synthesized by reacting 2-methoxyethanesulfonic acid with sodium carbonate. The reaction involves heating the mixture in a suitable solvent, followed by crystallization and drying to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-Methoxyethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Sodium 2-Methoxyethanesulfonate is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to other sulfonates. This makes it a valuable reagent in organic synthesis and various industrial applications .

Properties

IUPAC Name

sodium;2-methoxyethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O4S.Na/c1-7-2-3-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNBAJGJIIVGGF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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